

Application Notes and Protocols for AZ6102 Administration in In Vivo Mouse Models

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Compound of Interest		
Compound Name:	AZ6102	
Cat. No.:	B15587340	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosing of **AZ6102** in mouse models, targeted at researchers in oncology and related fields.

Introduction

AZ6102 is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] By inhibiting TNKS1/2, **AZ6102** modulates the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is often dysregulated in cancer.[4][5] Specifically, the inhibition of TNKS1/2 leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[1][4] This stabilization enhances the degradation of β-catenin, thereby reducing the transcription of Wnt target genes involved in cell proliferation.[5] These characteristics make **AZ6102** a valuable tool for preclinical cancer research, particularly in studies involving Wnt-driven tumors.[4]

Mechanism of Action: Wnt Signaling Pathway

AZ6102 targets the canonical Wnt signaling pathway. In the absence of Wnt ligands, a destruction complex composed of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[5] Tankyrase enzymes (TNKS1 and TNKS2) PARsylate Axin, leading to its ubiquitination and degradation. The degradation of Axin

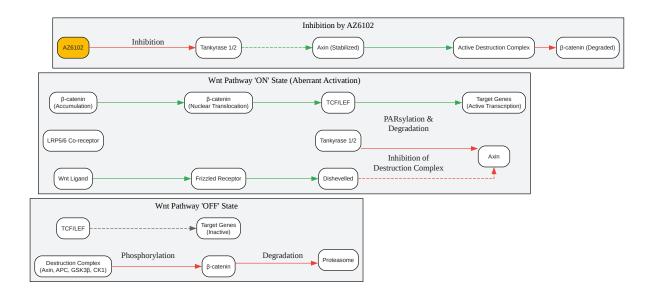




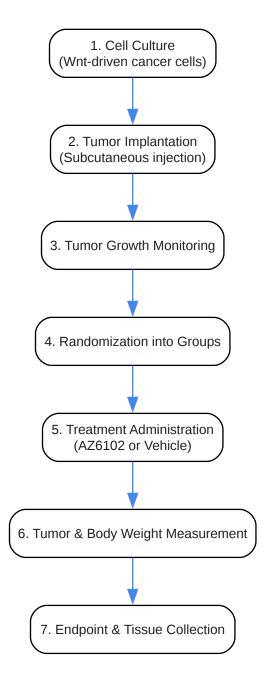


destabilizes the destruction complex, allowing β -catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes that drive cell proliferation. **AZ6102** inhibits TNKS1 and TNKS2, preventing Axin degradation and thereby promoting the destruction of β -catenin.[1][4]









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